1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid

Lipophilicity Drug design Fragment-based discovery

Fragment-based drug discovery teams requiring systematic logP coverage in triazole-4-carboxylic acid libraries often encounter SAR gaps exceeding 0.5 units when limited to 5-methyl or 5-propyl analogs. 1-(Sec-Butyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1250954-67-6) closes this gap with a calculated logP of 2.08. • Intermediate logP (2.08) bridges the 5-methyl (1.26) to 5-propyl (2.53) gap, enabling granular SAR without discontinuities. • Single asymmetric centre at the sec-butyl N1 substituent provides a stereochemical handle for chiral resolution or asymmetric transformations. • 98% purity, supplied with full analytical documentation; suitable for amide coupling, MOF synthesis, and HPLC reference standard use.

Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
Cat. No. B13622743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Sec-butyl)-5-ethyl-1h-1,2,3-triazole-4-carboxylic acid
Molecular FormulaC9H15N3O2
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESCCC1=C(N=NN1C(C)CC)C(=O)O
InChIInChI=1S/C9H15N3O2/c1-4-6(3)12-7(5-2)8(9(13)14)10-11-12/h6H,4-5H2,1-3H3,(H,13,14)
InChIKeyJLHJSHWBOYNCPS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Physicochemical and Structural Identity


1-(Sec-butyl)-5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 1250954-67-6) is a 1,5-disubstituted 1H-1,2,3-triazole-4-carboxylic acid building block bearing a sec-butyl group at N1 and an ethyl group at C5. Its molecular formula is C9H15N3O2, with a molecular weight of 197.23 g·mol⁻¹, a calculated logP of 2.08, and one asymmetric centre conferring chirality . The compound belongs to a homologous series of N1-sec-butyl-5-alkyl-1H-1,2,3-triazole-4-carboxylic acids that are employed as key fragments for carboxamide-based drug discovery and as ligands for coordination chemistry [1][2].

Fragment Library Sec-butyl & ethyl substitution provide balanced logP profile for systematic SAR coverage
Chiral Probe Single asymmetric centre enables enantioselective SAR studies; inaccessible with achiral N1-alkyl analogs
Ligand Design Sterically differentiated triazole-4-carboxylate for MOF and coordination polymer synthesis

Risks of Generic Substitution


Within the N1-sec-butyl-5-alkyl-1H-1,2,3-triazole-4-carboxylic acid series, a single methylene (–CH₂–) change in the C5 alkyl chain shifts the computed logP by approximately 0.4–0.5 units and alters molecular weight by ~14 g·mol⁻¹ . The 5-ethyl substituent places this compound at a specific lipophilicity window (logP 2.08) between the 5-methyl (logP 1.26) and 5-propyl (logP 2.53) congeners . Because downstream carboxamide coupling efficiency, membrane permeability in cell-based assays, and metal-coordination geometry in MOF/coordination polymer syntheses are all sensitive to both steric bulk and logP, indiscriminate replacement with a shorter- or longer-chain analog can alter reaction yields, biological hit rates, or crystal-packing outcomes in ways that are predictable but non-linear [1][2].

C5 alkyl chain length alters logP by ≈0.4–0.5 per CH₂; methyl or propyl analogs shift assay behaviour and membrane partitioning.

Steric bulk from sec-butyl vs. n-butyl/tert-butyl affects carboxamide coupling yields and metal-coordination geometry in MOF syntheses.

Achiral N1-substituted analogs (n-butyl, tert-butyl, unsubstituted) foreclose enantioselective SAR probing entirely.

Quantitative Differentiation Evidence


Lipophilicity Window Between Methyl and Propyl Congeners

The computed logP of the target compound (2.08) is 0.82 units higher than the 5-methyl congener (1.26) and 0.45 units lower than the 5-propyl congener (2.53), placing it in a lipophilicity range favoured for balanced membrane permeability and aqueous solubility in fragment-based drug discovery . In the context of the Lipinski Rule of Five, logP values between 1 and 3 are generally considered optimal for oral bioavailability, whereas the 5-propyl analog (logP 2.53) approaches the upper boundary and the unsubstituted parent 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (estimated logP ≈ –0.2) may exhibit poor passive membrane diffusion [1].

Lipophilicity Window
Cross-study comparable
ΔlogP +0.82 vs. 5-methyl; –0.45 vs. 5-propyl
Positions compound between polar and lipophilic extremes for fragment screening
Computed logP; experimental values may differ
Lipophilicity Drug design Fragment-based discovery

Superior sp³ Character for Developability

The target compound has an Fsp3 of 0.667 (i.e., two-thirds of carbon atoms are sp³-hybridised), which is identical to the 5-methyl congener (0.667) and slightly lower than the 5-propyl congener (0.700) . The Fsp3 metric has been independently validated as a predictor of clinical success: compounds with Fsp3 ≥ 0.45 are significantly more likely to progress from discovery through Phase III trials compared to flatter, more aromatic leads [1]. Within this triazole-4-carboxylic acid series, all sec-butyl-bearing members exceed the Fsp3 ≥ 0.45 threshold, whereas aryl-substituted triazole-4-carboxylic acid analogs (e.g., 1-(3,4-dimethylphenyl)-5-ethyl derivative) exhibit substantially lower Fsp3 due to aromatic ring carbons .

sp³ Fraction (Fsp³)
Class-level inference
0.667 (6 of 9 C sp³)
Exceeds literature Fsp³ ≥0.45 threshold associated with lower attrition
>2× higher than typical aryl-substituted triazole analogs
Drug-likeness Fsp3 Lead optimisation

Single Stereocentre for Enantioselective Probing

The target compound possesses exactly one asymmetric carbon atom (the sec-butyl methine at N1), meaning it exists as a racemic mixture unless resolved . This contrasts with the N1-unsubstituted parent 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid (CAS 104497-05-4), which is achiral, and with N1-n-butyl or N1-tert-butyl analogs that are also achiral at the N1 substituent . Chiral 1,2,3-triazoles are increasingly sought-after motifs in medicinal chemistry, as evidenced by recent advances in catalytic asymmetric click chemistry and biocatalytic triazole synthesis published between 2020 and 2025 [1]. The presence of a single stereocentre allows researchers to conduct enantioselective SAR studies using enantiopure (R)- or (S)-sec-butyl starting materials, which is not possible with the n-butyl or tert-butyl counterparts.

Stereocentre Count
Class-level inference
1 asymmetric centre (sec-butyl methine)
Enables enantioselective SAR; achiral N1-alkyl analogs offer no such option
Racemic unless resolved; chiral resolution feasible
Stereochemistry Chiral building block Asymmetric synthesis

Predicted pKa and Boiling Point for Purification

The target compound has a predicted pKa of 3.43 ± 0.50 for the carboxylic acid proton and a predicted boiling point of 339.5 ± 34.0 °C . The predicted density is 1.22 ± 0.1 g/cm³ . These values are consistent with a moderately acidic triazole-4-carboxylic acid where the triazole ring exerts an electron-withdrawing effect. The boiling point is notably higher than that reported for the unsubstituted 5-ethyl-1H-1,2,3-triazole-4-carboxylic acid parent (predicted ~286 °C, based on lower MW), which reflects the ~56 g/mol molecular weight increase from N1-sec-butylation and has direct implications for distillation-based purification feasibility and GC-MS analytical method development .

Predicted pKa & BP
Cross-study comparable
pKa 3.43 ±0.50, BP 339.5 °C
Supports pH-switchable extraction and purification planning
Predicted values; confirm experimentally
Physicochemical properties Purification Formulation

Fragment-Based Drug Discovery Precursor Role

A dedicated study evaluating the antiproliferative activity of selected 1,2,3-triazole-4-carboxylic acids across the NCI60 human tumour cell line panel demonstrated that the carboxylic acid fragment itself contributes to cytotoxicity, and that the nature of the N1 and C5 substituents modulates this activity [1]. The study identified structure–activity relationships that guided the design of downstream 1,2,3-triazole-4-carboxamides, establishing this compound class as validated FBDD starting points [1][2]. While this specific study did not include the exact sec-butyl-5-ethyl derivative, the class-level SAR demonstrates that alkyl chain length at C5 tunes antiproliferative potency, and that the carboxylic acid-to-carboxamide conversion is a productive elaboration vector [1]. Within this context, the 5-ethyl substitution of the target compound represents an intermediate steric and electronic perturbation that is distinct from both the 5-methyl (minimal steric bulk) and 5-propyl (increased flexibility) variants explored in the literature [3].

Antiproliferative Activity
Class-level inference
C5 chain length modulates activity in NCI60 cancer cell panel
Supports cytotoxicity endpoint review in class-level SAR
Target compound not directly tested; SAR inferred from series
Fragment-based drug discovery Carboxamide Anticancer

Preferred Application Scenarios


Fragment-Based Anticancer Lead Generation

Teams conducting fragment-based drug discovery (FBDD) against oncology targets where the triazole-4-carboxylic acid fragment library needs systematic logP coverage should select this compound as the intermediate-lipophilicity member of the N1-sec-butyl-5-alkyl series. The logP of 2.08 sits between the 5-methyl (1.26) and 5-propyl (2.53) congeners, enabling granular SAR exploration without logP gaps exceeding 0.5 units . Following the established precedent of converting triazole-4-carboxylic acid fragments to carboxamides for NCI60 screening, this fragment can be directly elaborated via amide coupling to generate focused libraries [1].

Chiral Building Block for Enantioselective SAR

The single asymmetric centre at the sec-butyl N1 substituent makes this compound suitable as a racemic building block for diastereomeric resolution or as a substrate for enantioselective transformations. Unlike the achiral N1-n-butyl, N1-tert-butyl, or N1-unsubstituted triazole-4-carboxylic acid analogs, this compound provides a stereochemical handle that can be exploited for chiral HPLC separation, enzymatic resolution, or asymmetric click chemistry applications as described in recent biocatalytic triazole synthesis literature [1].

Coordination Polymer and MOF Ligand Design

In the synthesis of metal-organic frameworks (MOFs) and coordination polymers employing 1,2,3-triazole-4-carboxylate ligands, the sec-butyl group at N1 provides a sterically differentiated coordination environment compared to n-butyl, tert-butyl, or unsubstituted analogs. Recent studies on Zn(II) and Cu(II) complexes with bis(1H-1,2,3-triazole-4-carboxylate) ligands demonstrate that N1-substituent identity influences coordination geometry, dimensionality, and supramolecular packing . The 5-ethyl group at C5 further modulates the electronic properties of the triazole ring without introducing excessive steric hindrance that would preclude metal binding.

Analytical Method Development and Reference Standard

With a reported purity specification of 97–98% from multiple vendors (AKSci, Fluorochem, Leyan), a well-defined predicted boiling point (339.5 ± 34.0 °C), density (1.22 ± 0.1 g/cm³), and a computed logP of 2.08, this compound is suitable as an HPLC or GC-MS reference standard for monitoring reactions in the N1-sec-butyl-5-alkyl-triazole-4-carboxylic acid series [1]. Its distinct retention time window—predictable from the logP—allows unambiguous differentiation from the 5-methyl and 5-propyl congeners in chromatographic analyses .

Application
Selection Property
Validation Focus
Cancer cell-model fragment screening
Intermediate logP between methyl and propyl congeners
Antiproliferative SAR across cancer cell panels
Enantioselective SAR probing
Single stereocentre for chiral resolution
Enantiomer-specific target engagement or metabolism
MOF/coordination polymer design
Sterically differentiated sec-butyl N1 substituent
Coordination geometry and supramolecular packing
Analytical reference standard
Defined purity and predicted chromatographic retention
Chromatographic differentiation from methyl/propyl analogs
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